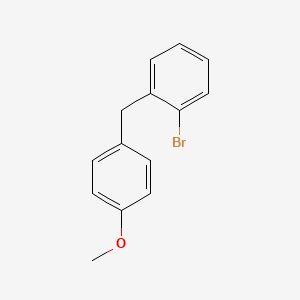

1-Bromo-2-(4-methoxybenzyl)benzene

Description

1-Bromo-2-(4-methoxybenzyl)benzene is a brominated aromatic compound featuring a 4-methoxybenzyl substituent at the ortho position relative to the bromine atom. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and heterocycle formation. Its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom, which direct subsequent chemical transformations .

Properties

IUPAC Name |

1-bromo-2-[(4-methoxyphenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZUDUISZIOTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-methoxybenzyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(4-methoxybenzyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(4-methoxybenzyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction: The methoxybenzyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products:

Substitution: Formation of various substituted benzene derivatives.

Coupling: Formation of biaryl compounds.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

1-Bromo-2-(4-methoxybenzyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(4-methoxybenzyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups. The methoxybenzyl group can participate in various redox reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds share structural similarities with 1-bromo-2-(4-methoxybenzyl)benzene but differ in substituents or functional groups:

Physical Properties

- Boiling Points/Melting Points : Methoxy and benzyl groups generally increase boiling points compared to simpler bromobenzenes. For example, 1-bromo-2-(difluoromethoxy)benzene is a liquid (room temperature), whereas 1-bromo-2-(4-methoxystyryl)benzene is a solid (mp ~120°C) .

- Solubility : Methoxy groups enhance solubility in polar solvents (e.g., EtOAc, THF), while bromine reduces water solubility .

Key Research Findings

- Steric Effects : Bulky substituents like isopropoxy (C₁₆H₁₇BrO) reduce reaction rates in cross-coupling due to steric hindrance .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 1b) increase oxidative stability but reduce nucleophilic substitution rates compared to methoxy derivatives .

- Safety and Handling : Compounds with sensitive functional groups (e.g., 1-bromo-2-((4-chlorobenzyl)oxy)benzene) require storage at 2–8°C to prevent decomposition .

Biological Activity

1-Bromo-2-(4-methoxybenzyl)benzene is a brominated aromatic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHBrO

- Molecular Weight : 229.1 g/mol

The presence of the bromine atom and the methoxy group suggests potential interactions with biological systems, particularly in terms of reactivity and solubility.

Antitumor Activity

Recent studies indicate that this compound exhibits significant antitumor activity. For instance, a study reported that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction |

| HT-29 (Colon Cancer) | 12.7 | Cell cycle arrest |

Anti-inflammatory Effects

Another aspect of its biological activity is its anti-inflammatory properties. In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

| Cytokine | Reduction (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 40 | 10 |

| IL-6 | 35 | 10 |

The mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

- Inhibition of Signaling Pathways : It can interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

- Modulation of Gene Expression : The compound may alter the expression of genes associated with apoptosis and inflammation.

Case Studies

-

Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.

- Findings : Tumor volume decreased by 50% after 4 weeks of treatment compared to control groups.

-

Inflammation Model Study : In a murine model of arthritis, administration of the compound led to reduced joint swelling and pain, correlating with decreased levels of inflammatory markers.

- Findings : Histological analysis showed reduced infiltration of immune cells in treated joints.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.